Dual NOD1/NOD2 Agonism vs. NOD1-Only Ligands in Primary Human Cells
M-TriDAP is a dual NOD1/NOD2 agonist, whereas TriDAP and FK565 are NOD1-specific agonists. In primary human peripheral blood mononuclear cells (PBMCs) from healthy controls and Crohn's disease patients, M-TriDAP induced significant IL-8/TNF-α secretion at 10 nM, while TriDAP and FK565 required ≥100 nM to achieve similar responses [1]. Furthermore, M-TriDAP's activity was significantly reduced in cells from NOD2 double mutation carriers, whereas responses to TriDAP and FK565 were unaffected by NOD2 genotype, directly demonstrating its unique functional dependence on both receptors [1].
| Evidence Dimension | Potency (minimal effective concentration for IL-8/TNF-α induction in primary PBMCs) |
|---|---|
| Target Compound Data | 10 nM (M-TriDAP) |
| Comparator Or Baseline | ≥100 nM (TriDAP); ≥100 nM (FK565) |
| Quantified Difference | ~10-fold greater potency for M-TriDAP vs. TriDAP/FK565 in this primary cell context |
| Conditions | Primary human peripheral blood mononuclear cells (PBMCs) from healthy donors and NOD2 mutation carriers; cytokine secretion measured by ELISA. |
Why This Matters
This demonstrates that M-TriDAP is not simply a 'stronger' NOD1 agonist; its dual receptor engagement fundamentally alters its potency and cellular specificity, particularly in primary cells and disease-relevant genetic backgrounds.
- [1] van Heel DA, Hunt KA, King K, Ghosh S, Gabe SM, Mathew CG, et al. Normal responses to specific NOD1-activating peptidoglycan agonists in the presence of the NOD2 frameshift and other mutations in Crohn's disease. Eur J Immunol. 2006;36(6):1629-35. View Source
